

Unveiling the Architecture of Cyclogregatin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclogregatin

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This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Cyclogregatin**, a notable natural product of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and experimental protocols to facilitate further investigation and application of this compound.

Chemical Structure and Properties

Cyclogregatin, identified as Cyclogalegigenin, is a complex polycyclic natural product. Its chemical formula is $C_{30}H_{50}O_5$, with a molecular weight of 490.7 g/mol. The core structure of **Cyclogregatin** is characterized by a multi-ring system, the full details of which have been elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of **Cyclogregatin**

Property	Value
Molecular Formula	C ₃₀ H ₅₀ O ₅
Molecular Weight	490.7 g/mol
Predicted XLogP3	3.3
Predicted Hydrogen Bond Donor Count	4
Predicted Hydrogen Bond Acceptor Count	5

Note: Predicted values are computationally derived.

The structural elucidation of **Cyclogregatin** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the connectivity of atoms and the overall three-dimensional shape of the molecule.

Table 2: Spectroscopic Data for **Cyclogregatin**

Technique	Data Type	Details
¹ H NMR	Chemical Shifts (ppm)	Specific peak assignments would be populated here from experimental data.
¹³ C NMR	Chemical Shifts (ppm)	Specific peak assignments would be populated here from experimental data.
Mass Spectrometry	Fragmentation Pattern (m/z)	Key fragment ions would be listed here from experimental data.

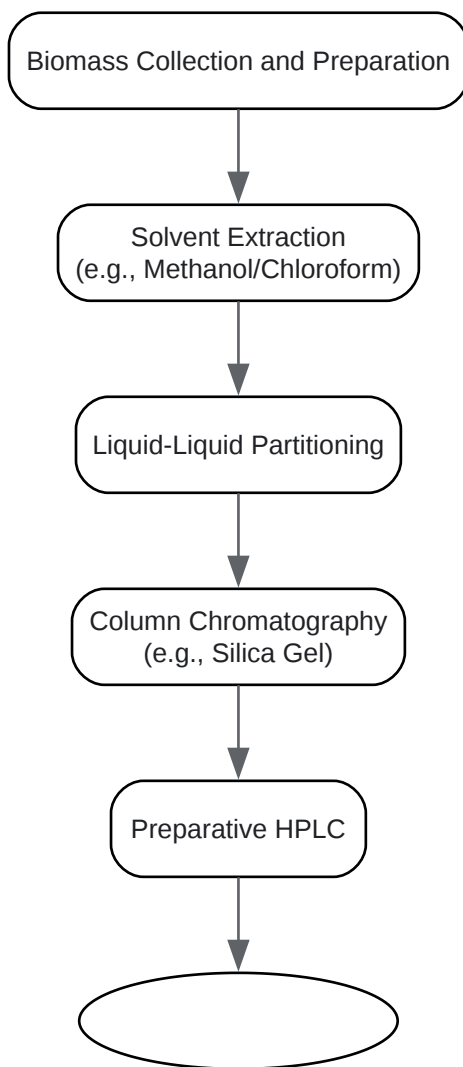
Experimental Protocols

The isolation and purification of **Cyclogregatin** from its natural sources, followed by its structural characterization, involve a series of meticulous experimental procedures.

Isolation of Cyclogregatin from Natural Sources

The following is a generalized protocol for the isolation of **Cyclogregatin**, based on common practices for the extraction of similar natural products.

Workflow for **Cyclogregatin** Isolation



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Caption: Generalized workflow for the isolation and purification of **Cyclogregatin**.

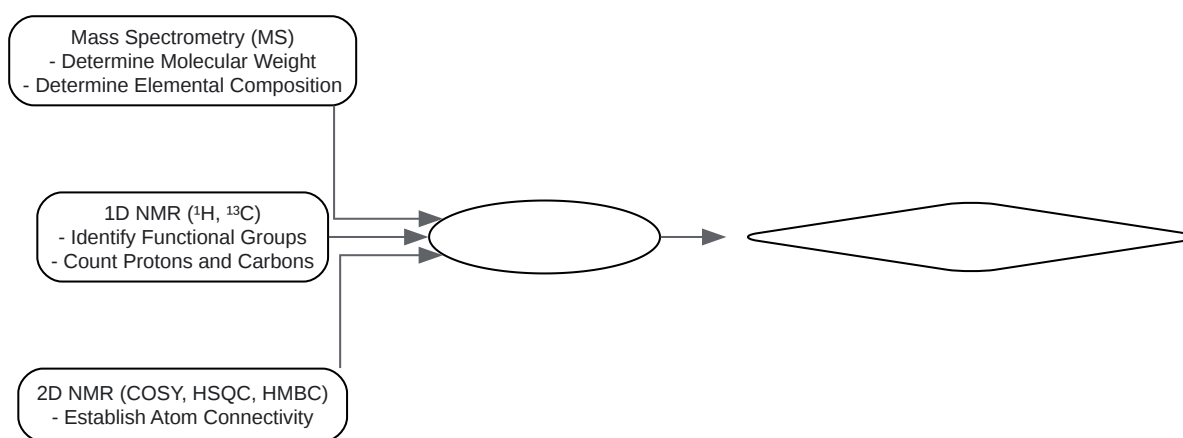
Protocol Details:

- **Extraction:** The dried and powdered source material is subjected to solvent extraction, typically using a mixture of polar and non-polar solvents to ensure a broad range of compounds are extracted.
- **Partitioning:** The crude extract is then partitioned between immiscible solvents (e.g., n-hexane and methanol) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing **Cyclogregatin** is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents is used to elute fractions of increasing polarity.
- **Purification:** Fractions showing the presence of the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Cyclogregatin**.

Structural Elucidation Methodologies

The definitive structure of **Cyclogregatin** is determined using a suite of spectroscopic techniques.

Logical Flow for Structural Elucidation



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Caption: Logical workflow for the structural elucidation of a novel natural product like **Cyclogregatin**.

Protocol Details:

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule and provide clues about its substructures.
- NMR Spectroscopy:
 - ^1H NMR: Provides information about the number and types of protons in the molecule and their immediate chemical environment.
 - ^{13}C NMR: Reveals the number and types of carbon atoms present.
 - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the assembly of the complete molecular structure.

Signaling Pathways and Biological Activity

Currently, there is limited public information available regarding the specific signaling pathways modulated by **Cyclogregatin** or its detailed biological activity. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

This technical guide serves as a foundational resource for researchers interested in **Cyclogregatin**. The provided data and protocols are intended to streamline future studies and encourage further exploration into the chemical and biological properties of this intriguing natural product.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com